N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

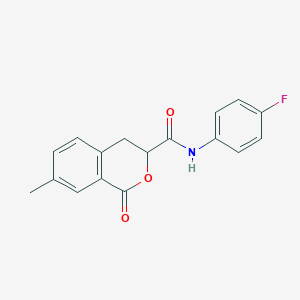

N-(4-Fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic small molecule characterized by a fused isochromene scaffold (3,4-dihydro-1H-isochromene-1-one) substituted with a methyl group at the 7-position and a 4-fluorophenyl carboxamide moiety at the 3-position. The fluorine atom at the para position of the phenyl ring and the methyl group on the isochromene core are critical structural features that influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C17H14FNO3 |

|---|---|

Molecular Weight |

299.30 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |

InChI |

InChI=1S/C17H14FNO3/c1-10-2-3-11-9-15(22-17(21)14(11)8-10)16(20)19-13-6-4-12(18)5-7-13/h2-8,15H,9H2,1H3,(H,19,20) |

InChI Key |

WMYXTSAAOKIJCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(OC2=O)C(=O)NC3=CC=C(C=C3)F)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the following steps:

Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of appropriate precursors. For example, a substituted benzaldehyde can undergo a cyclization reaction with a suitable diene under acidic conditions to form the isochromene ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction. A fluorobenzene derivative can react with a suitable nucleophile to attach the fluorophenyl group to the isochromene core.

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction. An amine derivative can react with a carboxylic acid or its derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isochromene ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reduction reactions can occur at the carbonyl group of the isochromene ring. Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molar Mass :

- The iodophenyl analog has the highest molar mass (393.18 g/mol) due to iodine’s large atomic radius, whereas the fluorine-substituted target compound has the lowest (299.30 g/mol). The 7-chloro and 3-acetylphenyl analog falls intermediately (343.76 g/mol), reflecting chlorine’s moderate atomic weight and the acetyl group’s contribution.

Electronic and Steric Profiles: Fluorine vs. Iodo: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing polar interactions and metabolic stability compared to the bulky, polarizable iodine in . 7-Methyl vs. Carboxamide Position: The para-substituted fluorophenyl (target) vs. meta-substituted acetylphenyl () may alter binding affinities in target proteins due to differences in spatial orientation and hydrogen-bonding capacity.

Functional Group Diversity :

- The acetyl group in introduces a ketone moiety, which could participate in additional interactions (e.g., hydrogen bonding) compared to the halogenated phenyl groups in the target and .

Biological Activity

N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound notable for its unique structural features, including an isochromene core and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is C17H14FNO3, with a molecular weight of approximately 299.30 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of research include:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis.

- Anti-inflammatory Effects : The compound's structure suggests it may influence inflammatory pathways, particularly those involving the NLRP3 inflammasome, which is implicated in various chronic diseases.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Modulation of Signaling Pathways : It could interact with signaling pathways that regulate cell survival and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar structures:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)benzamide | Contains a fluorophenyl and carboxamide group | Lacks isochromene core |

| N-(4-fluorophenyl)-2-methyl-1-oxo-3,4-dihydro-1H-isocromene-3-carboxamide | Similar structure but different substitution pattern | Variability in reactivity and biological activity |

| N-(4-chlorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isocromene - 3-carboxamide | Contains a chlorophenyl instead of fluorophenyl | Different electronic properties due to chlorine |

The presence of the fluorophenyl group in N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isocromene-3-carboxamide may impart distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Antitumor Activity : A study demonstrated that derivatives of isochromene exhibited significant cytotoxicity against various cancer cell lines. This suggests that modifications in the structure can enhance therapeutic efficacy.

- Inflammation Modulation : Research on similar compounds indicates their role in inhibiting pro-inflammatory cytokines and modulating the immune response. This aligns with the hypothesized anti-inflammatory effects of N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isocromene-3-carboxamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.